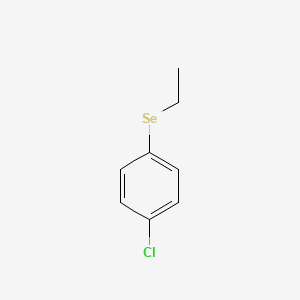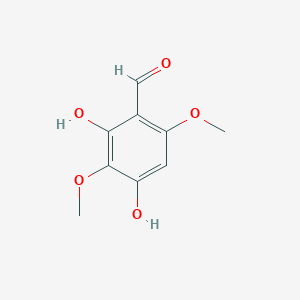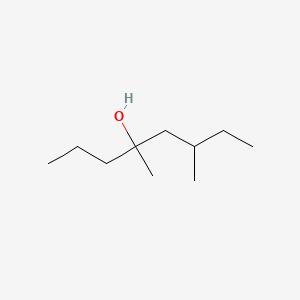
4,6-Dimethyl-4-octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-4-octanol is an organic compound belonging to the class of alcohols. It has the molecular formula C10H22O and a molecular weight of 158.28 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two methyl groups at the 4th and 6th positions. It is a colorless liquid with a mild odor and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of 4,6-dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4,6-dimethyl-4-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dimethyl-4-octanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, H2 with Pd/C.
Substitution: SOCl2, PBr3, pyridine.
Major Products Formed:
Oxidation: 4,6-dimethyl-4-octanone.
Reduction: 4,6-dimethyloctane.
Substitution: 4,6-dimethyl-4-octyl halides.
Applications De Recherche Scientifique
4,6-Dimethyl-4-octanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-4-octanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group in this compound can form hydrogen bonds with biological molecules, affecting their structure and function.
Pathways Involved: The compound can participate in metabolic pathways involving alcohol dehydrogenases and oxidases, leading to its conversion into other metabolites.
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-4-octanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of methyl groups at the 4th and 6th positions in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it distinct from its positional isomers and other alcohols with similar carbon chain lengths .
Propriétés
Numéro CAS |
56065-43-1 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
4,6-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-10(4,11)8-9(3)6-2/h9,11H,5-8H2,1-4H3 |
Clé InChI |
QJVDAQVYZBSYCB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)

![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
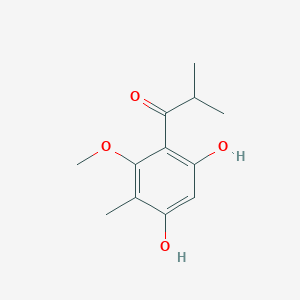
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
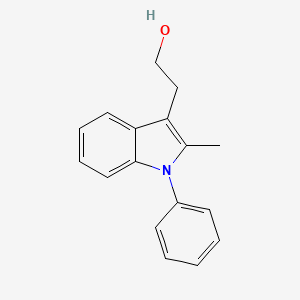
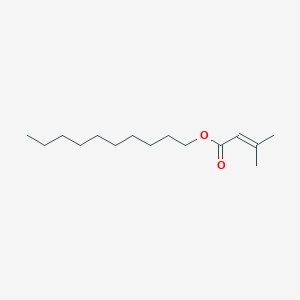
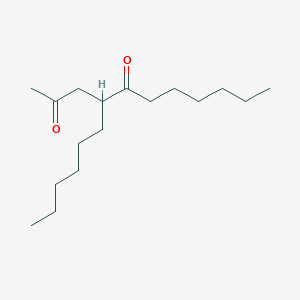
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
